((2R,3S)-3-Methylpiperidin-2-yl)methanol
Description
((2R,3S)-3-Methylpiperidin-2-yl)methanol is a chiral piperidine derivative characterized by a six-membered saturated ring with a methyl group at the 3-position and a hydroxymethyl (-CH₂OH) group at the 2-position.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(2R,3S)-3-methylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-3-2-4-8-7(6)5-9/h6-9H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI Key |
SHIBACMNDDHGAQ-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1CCCN[C@H]1CO |
Canonical SMILES |
CC1CCCNC1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S)-3-Methylpiperidin-2-yl)methanol can be achieved through several methods. One common approach involves the hydrogenation of piperidine derivatives using palladium and rhodium catalysts . Another method includes the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
((2R,3S)-3-Methylpiperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, boron reagents for Suzuki–Miyaura coupling, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
((2R,3S)-3-Methylpiperidin-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ((2R,3S)-3-Methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with ((2R,3S)-3-Methylpiperidin-2-yl)methanol, differing in substituents, ring systems, or stereochemistry:
2.1. Piperidine-Based Analogues
[3-(Pyridin-2-yl)piperidin-3-yl]methanol Structure: A piperidine ring fused with a pyridine moiety at the 3-position and a hydroxymethyl group. Molecular Formula: C₁₁H₁₆N₂O Molecular Weight: 192.3 g/mol Applications:
- Pharmaceutical intermediate for neurological and metabolic drug candidates.
- Material science: Enhances thermal stability and mechanical strength in polymers .
[(2S,3S)-1-(Methanesulfonyl)-3-methylpiperidin-2-yl]methanol Structure: Piperidine with a methanesulfonyl group at the nitrogen and a hydroxymethyl group. Molecular Formula: C₈H₁₇NO₃S Molecular Weight: 207.3 g/mol Applications:
- Likely used in medicinal chemistry due to the sulfonamide group, a common pharmacophore in enzyme inhibitors .
2.2. Pyridine-Based Analogues
(2-Chloro-5-methylpyridin-3-yl)methanol Structure: Pyridine ring with chloro (Cl) and methyl (CH₃) substituents. Molecular Formula: C₇H₈ClNO Molecular Weight: 157.6 g/mol Applications:
2-(Methylamino)pyridine-3-methanol Structure: Pyridine with methylamino (-NHCH₃) and hydroxymethyl groups. Molecular Formula: C₇H₁₀N₂O Molecular Weight: 138.2 g/mol Applications:
2.3. Furan- and Benzofuran-Based Analogues
rac-[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methanol Structure: Benzofuran ring with a hydroxymethyl group and methyl substituent. Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.2 g/mol Applications:
- Potential use in chiral synthesis due to its stereochemistry .
Data Table: Key Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
